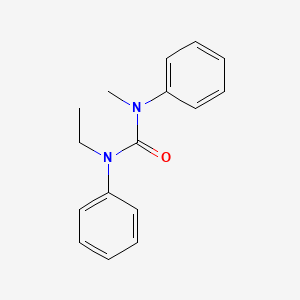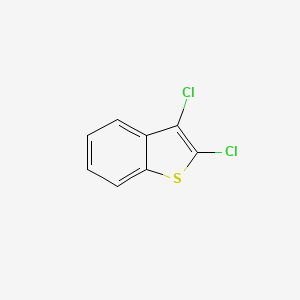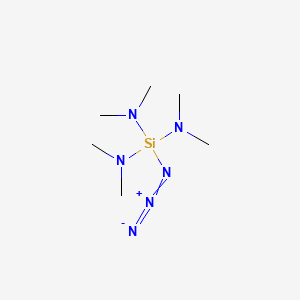
(e)-beta-2,3,4,5,6-hexachlorostyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(e)-beta-2,3,4,5,6-hexachlorostyrene is a chlorinated aromatic compound characterized by the presence of six chlorine atoms attached to a styrene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (e)-beta-2,3,4,5,6-hexachlorostyrene typically involves the chlorination of styrene under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms on the aromatic ring. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination of the styrene molecule.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and achieve high yields of the desired product. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final compound.
Análisis De Reacciones Químicas
Types of Reactions
(e)-beta-2,3,4,5,6-hexachlorostyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated benzoic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium hydroxide facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated derivatives and functionalized aromatic compounds, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (e)-beta-2,3,4,5,6-hexachlorostyrene is used as a precursor for the synthesis of other chlorinated aromatic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Research in biology has explored the potential use of this compound in studying the effects of chlorinated compounds on biological systems. Its interactions with enzymes and cellular components provide insights into the mechanisms of toxicity and bioaccumulation.
Medicine
In medicine, this compound is investigated for its potential use in developing new pharmaceuticals. Its chlorinated structure may contribute to the design of drugs with specific biological activities.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and other industrial processes.
Mecanismo De Acción
The mechanism of action of (e)-beta-2,3,4,5,6-hexachlorostyrene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions include oxidative stress and disruption of cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Hexachlorobenzene: Similar in structure but lacks the styrene backbone.
Pentachlorostyrene: Contains one less chlorine atom.
Tetrachlorostyrene: Contains two less chlorine atoms.
Uniqueness
(e)-beta-2,3,4,5,6-hexachlorostyrene is unique due to its specific arrangement of chlorine atoms and the presence of the styrene backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
90301-92-1 |
|---|---|
Fórmula molecular |
C8H2Cl6 |
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
1,2,3-trichloro-4-(1,2,2-trichloroethenyl)benzene |
InChI |
InChI=1S/C8H2Cl6/c9-4-2-1-3(5(10)7(4)12)6(11)8(13)14/h1-2H |
Clave InChI |
RSEIQYACGPEBJD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(=C(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C1=CC(=C(C(=C1C(=C(Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


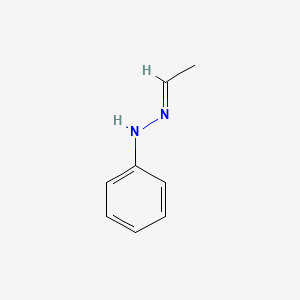
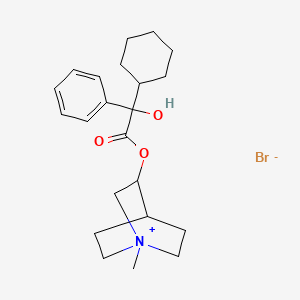
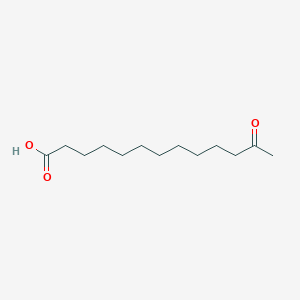
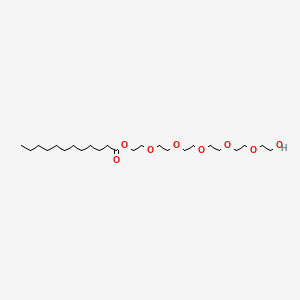
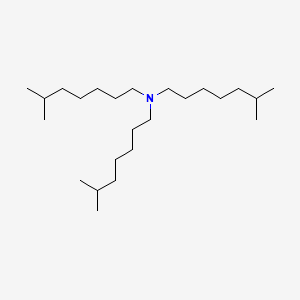
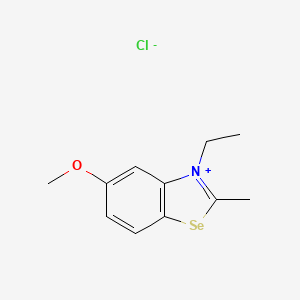
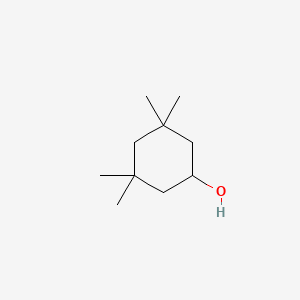
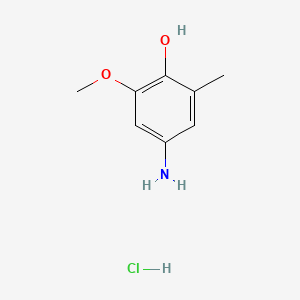
![1,5-BIS[[4-(DIMETHYLAMINO)PHENYL]AMINO]ANTHRAQUINONE](/img/structure/B1619747.png)
![2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bisethanol](/img/structure/B1619748.png)
